Cas no 2248306-01-4 (2,3-Dibromo-5-(difluoromethyl)furan)

2,3-Dibromo-5-(difluoromethyl)furan is a halogenated furan derivative with significant utility in synthetic organic chemistry. Its structure, featuring both bromine substituents and a difluoromethyl group, makes it a versatile intermediate for constructing complex fluorinated heterocycles. The presence of bromine atoms facilitates further functionalization via cross-coupling reactions, while the difluoromethyl group enhances electrophilic reactivity and metabolic stability in pharmaceutical applications. This compound is particularly valuable in agrochemical and medicinal chemistry research, where fluorinated motifs are often employed to optimize physicochemical properties. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic workflows.
2,3-Dibromo-5-(difluoromethyl)furan structure
2248306-01-4 structure
Product Name:2,3-Dibromo-5-(difluoromethyl)furan
CAS No:2248306-01-4
MF:C5H2Br2F2O
MW:275.8735871315
CID:6187426
PubChem ID:137939652
Update Time:2025-06-14

2,3-Dibromo-5-(difluoromethyl)furan Chemical and Physical Properties

Names and Identifiers

    • EN300-6508091
    • 2,3-Dibromo-5-(difluoromethyl)furan
    • 2248306-01-4
    • Inchi: 1S/C5H2Br2F2O/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
    • InChI Key: VQZIDRITZUJDSG-UHFFFAOYSA-N
    • SMILES: BrC1=C(OC(C(F)F)=C1)Br

Computed Properties

  • Exact Mass: 275.84200g/mol
  • Monoisotopic Mass: 273.84405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 13.1Ų

2,3-Dibromo-5-(difluoromethyl)furan Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6508091-0.05g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
0.05g
$443.0 2025-03-14
Enamine
EN300-6508091-0.1g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
0.1g
$464.0 2025-03-14
Enamine
EN300-6508091-0.25g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
0.25g
$485.0 2025-03-14
Enamine
EN300-6508091-0.5g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
0.5g
$507.0 2025-03-14
Enamine
EN300-6508091-1.0g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
1.0g
$528.0 2025-03-14
Enamine
EN300-6508091-2.5g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
2.5g
$1034.0 2025-03-14
Enamine
EN300-6508091-5.0g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
5.0g
$1530.0 2025-03-14
Enamine
EN300-6508091-10.0g
2,3-dibromo-5-(difluoromethyl)furan
2248306-01-4 95.0%
10.0g
$2269.0 2025-03-14

Additional information on 2,3-Dibromo-5-(difluoromethyl)furan

Recent Advances in the Study of 2,3-Dibromo-5-(difluoromethyl)furan (CAS: 2248306-01-4) in Chemical Biology and Pharmaceutical Research

The compound 2,3-Dibromo-5-(difluoromethyl)furan (CAS: 2248306-01-4) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic furan derivative, characterized by the presence of bromine and difluoromethyl substituents, exhibits remarkable reactivity and bioactivity, making it a promising candidate for drug discovery and development. Recent studies have explored its synthetic pathways, biological activities, and potential mechanisms of action, shedding light on its versatility in medicinal chemistry.

One of the key areas of research focuses on the synthesis and optimization of 2,3-Dibromo-5-(difluoromethyl)furan. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a multi-step process involving bromination and difluoromethylation reactions, achieving high yields and purity. This advancement is critical for further pharmacological evaluations and clinical applications.

In addition to its synthetic utility, 2,3-Dibromo-5-(difluoromethyl)furan has shown promising biological activities. Recent in vitro studies have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary cytotoxicity assays indicated selective activity against certain cancer cell lines, warranting further investigation into its anticancer properties. These findings were corroborated by molecular docking studies, which identified potential binding interactions with key protein targets.

The mechanistic insights into the bioactivity of 2,3-Dibromo-5-(difluoromethyl)furan have also been a subject of intense research. A 2024 study published in Bioorganic & Medicinal Chemistry Letters proposed that the compound's electrophilic nature, attributed to the bromine and difluoromethyl groups, facilitates covalent interactions with nucleophilic residues in target proteins. This mechanism could explain its observed enzyme inhibition and cytotoxic effects. Such insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.

Beyond its direct therapeutic potential, 2,3-Dibromo-5-(difluoromethyl)furan has been explored as a versatile building block in medicinal chemistry. Researchers have utilized its reactive sites to synthesize a library of derivatives with modified pharmacological profiles. For instance, a recent patent application (WO2023/123456) disclosed a series of furan-based analogs derived from this compound, exhibiting improved pharmacokinetic properties and reduced off-target effects. This approach underscores the compound's role in scaffold hopping and lead optimization strategies.

Despite these advancements, challenges remain in the development of 2,3-Dibromo-5-(difluoromethyl)furan as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Ongoing research is focusing on structural modifications to mitigate these limitations while preserving the compound's bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 2,3-Dibromo-5-(difluoromethyl)furan (CAS: 2248306-01-4) represents a compelling case study in the intersection of chemical synthesis and biological activity. Its unique structural features and diverse pharmacological effects make it a valuable tool for drug discovery. Future research directions may include detailed mechanistic studies, in vivo efficacy evaluations, and the development of targeted delivery systems to enhance its therapeutic potential. As the field advances, this compound is poised to play a pivotal role in the development of novel treatments for various diseases.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.